
2-Hydroxypyrazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypyrazine 1-oxide is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of a hydroxyl group and an oxide group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypyrazine 1-oxide can be synthesized through various methods. One common approach involves the oxidation of chloropyrazines. For instance, 2,3-diphenylpyrazine 1,4-dioxide can be treated to yield 2,3-dichloro-5,6-diphenylpyrazine and 2-chloro-5,6-diphenylpyrazine 1-oxide . Another method involves the use of 1,2-dicarbonyl compounds or α-unsaturated α-bromoaldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These methods are optimized to ensure high yields and purity of the final product. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are carefully controlled to achieve the desired outcomes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypyrazine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and oxide groups, which make the compound reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various chlorinated or brominated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxypyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxypyrazine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and oxide groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological functions .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxypyridine 1-oxide
- 2-Hydroxy-3,6-dimethylpyrazine 1-oxide
- 2-Hydroxy-5,6-diphenylpyrazine 1-oxide
Comparison: 2-Hydroxypyrazine 1-oxide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66313-29-9 |
|---|---|
Molekularformel |
C4H4N2O2 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
1-hydroxypyrazin-2-one |
InChI |
InChI=1S/C4H4N2O2/c7-4-3-5-1-2-6(4)8/h1-3,8H |
InChI-Schlüssel |
NWPTWKIFQCHKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



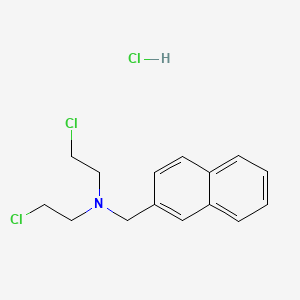
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
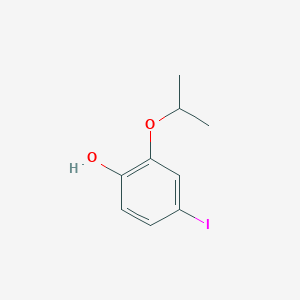
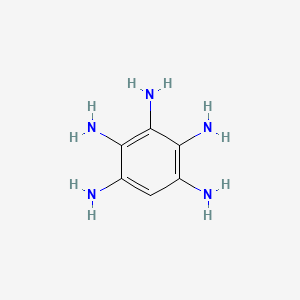
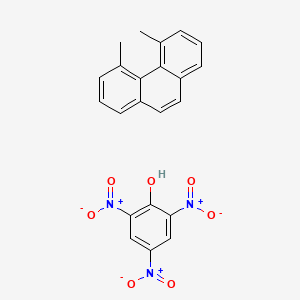

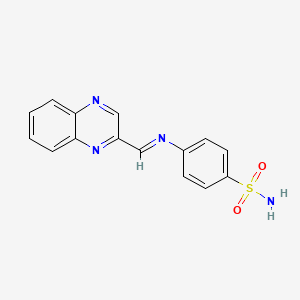
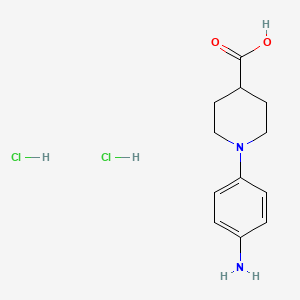
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)



